molecular formula C17H19FN2O2 B1678110 Priralfinamid CAS No. 133865-88-0

Priralfinamid

Katalognummer: B1678110
CAS-Nummer: 133865-88-0
Molekulargewicht: 302.34 g/mol
InChI-Schlüssel: BHJIBOFHEFDSAU-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Blockierung von Natriumkanälen, die an der Übertragung von Schmerzsignalen beteiligt sind. Durch die Hemmung dieser Kanäle reduziert this compound die Erregbarkeit von Neuronen und lindert Schmerzen . Die molekularen Zielstrukturen umfassen spannungsabhängige Natriumkanäle, insbesondere Nav1.7, die eine entscheidende Rolle bei der Schmerzempfindung spielen .

Wirkmechanismus

Priralfinamide, also known as Ralfinamide, is a compound with a complex pharmacology that has been investigated for use in the treatment of pain .

Target of Action

Priralfinamide primarily targets sodium channels , including Nav1.7 . Sodium channels play a crucial role in the generation and conduction of action potentials, which are essential for the normal functioning of neurons and muscle cells .

Mode of Action

Priralfinamide acts as a mixed voltage-gated sodium channel blocker . By blocking these channels, it inhibits the flow of sodium ions into the neurons, reducing the ability of these cells to generate action potentials . This results in a decrease in neuronal excitability, which can help to alleviate pain .

Biochemical Pathways

In addition to its action on sodium channels, Priralfinamide also acts as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist . These actions can further contribute to its analgesic effects by inhibiting the release of pain neurotransmitters and modulating pain signals at the level of the spinal cord .

Pharmacokinetics

These properties can significantly impact the bioavailability of the drug, which in turn can influence its efficacy and safety .

Result of Action

The molecular and cellular effects of Priralfinamide’s action result in its analgesic effects. By blocking sodium and calcium channels and antagonizing NMDA receptors, Priralfinamide can inhibit the generation and conduction of pain signals, thereby helping to alleviate pain .

Action Environment

The action, efficacy, and stability of Priralfinamide can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the drug’s stability and its interaction with its targets . .

Biochemische Analyse

Biochemical Properties

Priralfinamide plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It acts as a mixed voltage-gated sodium channel blocker, including Na v 1.7, and also blocks N-type calcium channels . Additionally, Priralfinamide functions as a noncompetitive NMDA receptor antagonist and a monoamine oxidase B inhibitor . These interactions with various ion channels and receptors contribute to its analgesic effects. The compound’s ability to inhibit sodium and calcium channels helps in reducing neuronal excitability and pain transmission.

Cellular Effects

Priralfinamide has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, Priralfinamide’s inhibition of sodium and calcium channels leads to a decrease in neuronal excitability, which is crucial for its analgesic effects . The compound also modulates NMDA receptors, which play a role in synaptic plasticity and pain perception . These cellular effects contribute to its potential therapeutic benefits in treating neuropathic pain and other pain conditions.

Molecular Mechanism

The molecular mechanism of Priralfinamide involves its interaction with multiple ion channels and receptors. By blocking voltage-gated sodium channels, Priralfinamide reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This inhibition leads to decreased neuronal excitability and reduced pain transmission. Additionally, Priralfinamide’s blockade of N-type calcium channels further contributes to its analgesic effects by reducing calcium influx and neurotransmitter release . The compound’s noncompetitive antagonism of NMDA receptors also plays a role in modulating pain perception and synaptic plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Priralfinamide have been observed to change over time. The compound has shown stability and long-lasting effects in various studies. For instance, Priralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in rats . These findings suggest that Priralfinamide maintains its efficacy over extended periods, making it a promising candidate for chronic pain management.

Dosage Effects in Animal Models

The effects of Priralfinamide vary with different dosages in animal models. Studies have shown that Priralfinamide is effective in reducing pain at various dosages. For example, in a study evaluating its efficacy in neuropathic pain, Priralfinamide was administered at doses of 40 mg BID (twice a day) with weekly increases to 80 and 160 mg BID, contingent on tolerability . The highest dose of 320 mg was reached and maintained in 75% of patients, demonstrating its dose-dependent efficacy and tolerability . At higher doses, some adverse effects such as headache, nausea, and dizziness were observed .

Metabolic Pathways

Priralfinamide undergoes metabolism primarily in the liver. The main route of excretion is via the kidneys, with 94% of the dose being eliminated through urine . Major metabolites identified in urine and plasma include the N-dealkylated acid of Priralfinamide and deaminated Priralfinamide acid (NW-1799) . These metabolic pathways indicate that Priralfinamide is extensively metabolized before excretion, which is important for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Priralfinamide is rapidly and completely absorbed when administered orally . It is distributed throughout the body, with significant concentrations found in plasma and various tissues. The compound’s distribution is influenced by its interactions with transporters and binding proteins. For instance, Priralfinamide and its dealkylated metabolite (NW-1716) represent the majority of plasma radioactivity . This distribution pattern suggests that Priralfinamide is effectively transported and localized within the body, contributing to its therapeutic effects.

Subcellular Localization

The subcellular localization of Priralfinamide is crucial for its activity and function. The compound’s ability to target specific cellular compartments and organelles is influenced by its chemical structure and post-translational modifications. Priralfinamide’s interactions with ion channels and receptors are likely to occur at the cell membrane, where these proteins are predominantly located . Additionally, its modulation of NMDA receptors suggests that Priralfinamide may also localize to synaptic sites, where these receptors are concentrated . Understanding the subcellular localization of Priralfinamide is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Priralfinamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzylamine with 4-hydroxybenzylamine, followed by the formation of the amide bond with (S)-2-aminopropanoic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of priralfinamide involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Priralfinamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte und funktionalisierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Priralfinamid ist einzigartig in seinem spezifischen Wirkmechanismus und seinen potenziellen therapeutischen Anwendungen. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine spezifische Zielsetzung von Natriumkanälen und sein Potenzial zur Behandlung einer Vielzahl von Schmerzzuständen aus .

Eigenschaften

IUPAC Name

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJIBOFHEFDSAU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158406
Record name Priralfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133865-88-0
Record name Priralfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133865-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Priralfinamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Priralfinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Priralfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIRALFINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralfinamide
Reactant of Route 2
Ralfinamide
Reactant of Route 3
Ralfinamide
Reactant of Route 4
Reactant of Route 4
Ralfinamide
Reactant of Route 5
Ralfinamide
Reactant of Route 6
Ralfinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.